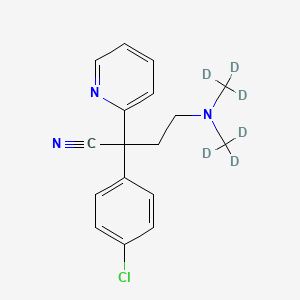

Chlorpheniramine Nitrile-d6

Description

Properties

IUPAC Name |

4-[bis(trideuteriomethyl)amino]-2-(4-chlorophenyl)-2-pyridin-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFSLFHFPQWKNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorpheniramine Nitrile-d6 involves several steps:

Starting Materials: The synthesis begins with p-chlorobenzene acetonitrile and 2-chloropyridine.

Intermediate Formation: These starting materials react to form an intermediate compound.

Further Reactions: The intermediate is then reacted with 2-dimethylamino chloroethane to form another intermediate.

Final Product: This intermediate undergoes a reaction with an alkali to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Mild Reaction Conditions: The reactions are carried out under mild conditions to ensure high yield and purity.

Easily Obtained Raw Materials: The raw materials used are readily available and cost-effective.

Scalability: The process is designed to be scalable, making it suitable for industrial production

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine Nitrile-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction may yield dechlorinated products .

Scientific Research Applications

Chlorpheniramine Nitrile-d6 has several scientific research applications:

Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Chlorpheniramine.

Metabolic Pathways: It helps in understanding the metabolic pathways and identifying metabolites.

Toxicology: It is used in toxicological studies to assess the safety and potential side effects of Chlorpheniramine.

Analytical Chemistry: It is used as an internal standard in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Mechanism of Action

Chlorpheniramine Nitrile-d6 exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms associated with allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced effects .

Comparison with Similar Compounds

Chlorpheniramine and Its Stereoisomers

Chlorpheniramine exists as enantiomers: (R)-(−)- and (S)-(+)-forms. The (R)-isomer exhibits significantly higher antihistaminic potency (approximately 100-fold) compared to the (S)-isomer . CYP2D6 metabolism further differentiates their pharmacokinetics: quinidine inhibits the clearance of the (R)-isomer, increasing its systemic exposure, while the (S)-isomer remains unaffected .

Table 1: Pharmacokinetic Comparison of Chlorpheniramine Enantiomers

| Parameter | (R)-(−)-Chlorpheniramine | (S)-(+)-Chlorpheniramine |

|---|---|---|

| t₁/₂ (h) | 28 (IV dose) | 12–15 (oral dose) |

| CYP2D6 Dependency | High | Low |

| Relative Potency | 100% | <1% |

Chloroquine and Hydroxychloroquine

Chlorpheniramine shares structural motifs with aminoquinolines, including a chlorophenyl group, pyridine ring, tertiary amine, and alkyl sidechain. However, chloroquine and hydroxychloroquine feature a fused quinoline ring and a secondary amine, absent in chlorpheniramine. Despite these differences, chlorpheniramine’s logP (1.93) and pKa (9.2) closely align with hydroxychloroquine (logP 3.5, pKa 8.3), suggesting similar hydrophobicity and ionization behavior .

Table 2: Structural and Physicochemical Comparison

| Compound | Chlorpheniramine Nitrile-d6 | Hydroxychloroquine |

|---|---|---|

| Core Structure | Pyridine, nitrile | Quinoline |

| Key Functional Groups | Tertiary amine, nitrile | Secondary amine |

| logP | ~2.1 (estimated) | 3.5 |

| pKa | ~9.0 | 8.3 |

Other Antihistamines: Diphenhydramine and Pheniramine

Diphenhydramine and pheniramine share antihistaminic activity but differ structurally. Diphenhydramine has an ethanolamine backbone, while chlorpheniramine’s nitrile group enhances metabolic stability. Pheniramine lacks the chlorophenyl group, reducing its potency compared to chlorpheniramine .

Comparison with Deuterated and Metabolite Analogs

Chlorpheniramine-D6 Maleate

This deuterated form serves as an internal standard for quantifying chlorpheniramine in biological samples. Unlike this compound, it retains the maleate salt structure, making it suitable for LC-MS/MS assays targeting the parent drug rather than metabolites .

N-Nitroso Desmethyl Chlorpheniramine

It is regulated due to carcinogenic risks, highlighting the importance of analytical standards like this compound in quality control .

Functional and Metabolic Comparisons

Adsorption and Environmental Behavior

Chlorpheniramine’s adsorption on Fe₃O₄/GO nanocomposites is pH-dependent, with optimal removal at pH 8 due to electrostatic interactions. Its nitrile derivative may exhibit similar behavior, though deuterium substitution could slightly alter hydrophobicity .

Corrosion Inhibition Properties

Chlorpheniramine demonstrates strong adsorption on mild steel (interaction energy: 157.2 kcal/mol), attributed to electron-rich aromatic rings and the tertiary amine.

Biological Activity

Chlorpheniramine Nitrile-d6 is a deuterated derivative of chlorpheniramine, a well-known antihistamine. This compound is primarily studied for its biological activity, particularly its effects on histamine receptors and potential therapeutic applications. The following sections outline the key findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClN

- Molar Mass : 299.798 g/mol

- Density : 1.161 g/cm³

- Boiling Point : 429°C at 760 mmHg

- Flash Point : 213.3°C

This compound functions primarily as an H1 receptor antagonist , inhibiting the action of histamine, which plays a crucial role in allergic responses. The compound has been shown to have an IC50 (half maximal inhibitory concentration) value of approximately 12 nM , indicating a potent ability to block histamine receptors .

Histamine Receptor Interaction

- Binding Affinity : this compound demonstrates a strong affinity for the H1 receptor, with an IC50 of 8.8 nM when tested in guinea pig cortex .

- Displacement Studies : It effectively displaces [^3H]pyrilamine from human H1 receptors expressed in CHO cells with an IC50 of 66 nM , further confirming its antagonistic properties .

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Antiallergic Activity : The compound significantly inhibits histamine-induced responses in various animal models, suggesting its effectiveness in treating allergic reactions.

- Antimalarial Activity : It has shown activity against Plasmodium falciparum strains, with IC50 values of 61.2 µM for chloroquine-sensitive strains and 3.9 µM for multidrug-resistant strains .

- Cytotoxicity : this compound has demonstrated cytotoxic effects against murine splenic lymphocytes with an IC50 of 33.4 µM , indicating potential applications in cancer therapy .

Study on Allergic Responses

A study conducted on BALB/c mice revealed that oral administration of this compound (10 mg/kg) significantly inhibited scratching induced by ovalbumin, highlighting its potential as an effective treatment for allergic dermatitis .

Antimalarial Efficacy

Research published in the Journal of Medicinal Chemistry indicated that this compound could serve as a lead compound for developing new antimalarial agents due to its potent activity against resistant strains of P. falciparum .

Comparative Biological Activity Table

| Activity Type | Measurement Method | Observed IC50/ED50 |

|---|---|---|

| Histamine H1 Receptor | Displacement Assay | 8.8 nM |

| Antiallergic Effect | Mouse Model | ED50 0.17 mg/kg |

| Antimalarial Activity | In Vitro Assay | 61.2 µM (CQS), 3.9 µM (MDR) |

| Cytotoxicity | Lymphocyte Proliferation Assay | 33.4 µM |

Q & A

Q. How can researchers validate analytical methods for quantifying Chlorpheniramine Nitrile-d6 in complex matrices?

Method validation should include parameters such as linearity (e.g., 0–1.2876 μg range with r = 0.99999), recovery rates (average 98.76%), and precision (RSD ≤1.22% for intraday variability) using HPLC or RP-HPLC . Cross-validation with alternative techniques like capillary zone electrophoresis or LC-MS is recommended to confirm specificity, especially in multi-component formulations .

Q. What stability-indicating parameters are critical for this compound in long-term storage studies?

Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, photolysis) to identify degradation products. Use stability-indicating assays with resolution ≥2.0 between analyte and degradation peaks . Monitor pH-dependent stability, as adsorption efficiency and degradation rates vary significantly at pH 2–6 .

Q. How should this compound be utilized as a certified reference material (CRM) in pharmacokinetic studies?

Verify CRM traceability using batch-specific certificates (e.g., Sigma-Aldrich PHR2103) and confirm isotopic purity (≥98% deuterium incorporation) via NMR or high-resolution mass spectrometry . Calibrate instruments using CRM-derived standard curves to minimize inter-laboratory variability .

Q. What statistical approaches are recommended for cross-study comparisons of this compound bioanalytical data?

Apply single-factor ANOVA (F-statistic, p-value <0.05) to assess inter-laboratory variability in content measurements. Use Tukey’s HSD post hoc test to identify outlier datasets, particularly when RSD exceeds 5% across replicates .

Advanced Research Questions

Q. How can adsorption mechanisms of this compound onto zeolites be systematically investigated?

Optimize adsorption using response surface methodology (RSM) with factors like pH (2–6), contact time (80 min), and zeolite pore size. Fit data to Freundlich isotherms (R² >0.95) to confirm multilayer adsorption, and validate with SEM-EDS to map surface interactions .

Q. What experimental design principles apply to optimizing sustained-release formulations of this compound?

Implement D-optimal design with three factors: drug loading (10–30%), curing temperature (40–60°C), and time (2–6 hours). Evaluate responses (e.g., dissolution profiles) using Korsmeyer-Peppas kinetics to distinguish Fickian diffusion (n ≤0.45) from anomalous transport .

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across preclinical models?

Perform sensitivity analysis on species-specific metabolic pathways (e.g., CYP2D6 activity in rodents vs. humans). Use physiologically based pharmacokinetic (PBPK) modeling to scale dose-exposure relationships, incorporating plasma protein binding and tissue partition coefficients .

Q. What strategies mitigate matrix interference when detecting this compound degradation products in environmental samples?

Employ molecularly imprinted polymers (MIPs) for selective extraction. Validate with tandem mass spectrometry (MS/MS) in MRM mode, using collision energies optimized for fragment ions (e.g., m/z 275 → 167 for chlorpheniramine nitrile) .

Q. How should pediatric safety studies for this compound metabolites address ethical and methodological constraints?

Design retrospective cohort studies using real-world evidence (RWE) from pharmacovigilance databases. Apply propensity score matching to adjust for confounders (age, comorbidities) and quantify exposure-adjusted incidence rates of adverse events (e.g., sedation, tachycardia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.